molecular formula C24H19ClN4O2S2 B2595546 3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-30-9

3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2595546
CAS RN: 847403-30-9
M. Wt: 495.01
InChI Key: VOXNXXHHOUWCRZ-UHFFFAOYSA-N
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Description

3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C24H19ClN4O2S2 and its molecular weight is 495.01. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Activity Studies : A study by Uma et al. (2017) explored the synthesis of derivatives including 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles, noting that those with chlorine substituents showed higher toxicity against bacteria, particularly when a methoxy group is present (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

  • Regiochemistry and Structural Analysis : Gupta and Chaudhary (2015) conducted a study on the regiochemistry of cyclized products related to this compound, established through various spectral data and theoretical calculations (Gupta & Chaudhary, 2015).

Molecular Studies and Docking

  • Molecular Stability and Docking Studies : Karayel (2021) analyzed the tautomeric properties and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, including a compound structurally similar to the one , using density functional theory and molecular docking (Karayel, 2021).

  • Synthesis and Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and evaluated their antimicrobial activities, highlighting the potential of these compounds in addressing microbial resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Applications in Material Science

  • Corrosion Inhibition Studies : Yadav et al. (2013) investigated benzimidazole derivatives, including those similar to the compound , as inhibitors for mild steel corrosion in acidic solutions. The study highlights the potential application of such compounds in material science (Yadav, Behera, Kumar, & Sinha, 2013).

  • Electronic and Spectroscopic Analysis : Beytur and Avinca (2021) conducted a study on the nonlinear optical properties and molecular electrostatic potentials of related heterocyclic compounds, providing insights into their potential applications in electronic materials (Beytur & Avinca, 2021).

Pharmacological Applications

  • CNS Penetrability and Binding Profile : Rosen et al. (1990) synthesized a compound from a similar series, noting its potential use as a pharmacological tool due to its effective penetration of the blood-brain barrier and binding profile in neurological studies (Rosen, Seeger, Mclean, Nagel, Ives, Guarino, Bryce, Furman, Roth, & Chalabi, 1990).

  • Nematocidal Activity : Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a moiety similar to the compound , showing promising nematocidal activity against certain nematodes, suggesting potential agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name

3-[[5-[(4-chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O2S2/c1-31-19-12-10-18(11-13-19)29-22(14-28-20-4-2-3-5-21(20)33-24(28)30)26-27-23(29)32-15-16-6-8-17(25)9-7-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXNXXHHOUWCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

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